![molecular formula C9H8N2O2 B2830840 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1378796-99-6](/img/structure/B2830840.png)
4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
“4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 .
Molecular Structure Analysis
The InChI code for “4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid” is 1S/C9H8N2O2/c1-6-3-2-4-11-8(6)5-7(10-11)9(12)13/h2-5H,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Catalyst in Green Synthesis
Pyridine-2-carboxylic acid, a related compound, has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Antitumor Scaffold
Functional Pyrazolo[1,5-a]pyrimidines, which share a similar structure with 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, have been used as an antitumor scaffold . They have shown significant anticancer potential and enzymatic inhibitory activity .
Photophysical Properties
Pyrazolo[1,5-a]pyrimidines-based fluorophores have been investigated for their photophysical properties . These compounds have attracted attention in material science due to their significant photophysical properties .
Inhibitory Activity
Certain compounds related to 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid have shown significant inhibitory activity . For example, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .
Solvatofluorochromic Effect
Some compounds with a similar structure to 4-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid have displayed a stronger solvatofluorochromic effect . This effect is observed when a compound’s fluorescence changes depending on the solvent it’s in .
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the pyrazolo[1,5-a]pyrimidine core, to which this compound belongs, has been identified as a promising structure for various applications .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications, suggesting they may interact with light-sensitive biochemical pathways .
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications, suggesting they may have effects related to light absorption and emission .
Action Environment
The compound is known to be a solid at room temperature , which suggests that it may be stable under a variety of environmental conditions.
properties
IUPAC Name |
4-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-2-4-11-8(6)5-7(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKULYAUGGINBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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